molecular formula C16H27NO3 B2939218 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid CAS No. 452346-64-4

3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

Cat. No.: B2939218
CAS No.: 452346-64-4
M. Wt: 281.396
InChI Key: WJKKPHPXUYORRB-UHFFFAOYSA-N
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Description

3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is a cyclopentane-derived carboxylic acid featuring a cyclohexylcarbamoyl substituent at the 3-position and three methyl groups at the 1,2,2-positions. This compound’s structure combines a rigid cyclopentane backbone with a lipophilic cyclohexyl group, which may influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name

3-(cyclohexylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-15(2)12(9-10-16(15,3)14(19)20)13(18)17-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKKPHPXUYORRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of cyclohexylamine with trimethyl-cyclopentanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is primarily used in proteomics research, which highlights its significance in biochemical applications.

Synthesis
The synthesis of this compound can be achieved through the activation of carboxylic acids using thionyl chloride. This method allows for the formation of amides in a one-pot reaction by treating carboxylic acids with amines in the presence of thionyl chloride and a base such as triethylamine. The reaction typically occurs at room temperature and may require heating to achieve complete conversion.

Structure and Chemical Reactions
The structure of this compound features a cyclopentanecarboxylic acid core substituted with a cyclohexyl group at the nitrogen atom of the carbamoyl function. this compound can participate in various chemical reactions typical for amides, including hydrolysis under acidic or basic conditions, which can regenerate the corresponding carboxylic acid and amine.

Biological Activity
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often function through enzyme inhibition or receptor modulation in biochemical processes.

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Study on Antimicrobial Activity (2024) :

  • Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023) :

  • Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025) :

  • Objective: To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism by which 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituent attached to the carbamoyl group. Below is a detailed comparison based on available evidence:

Table 1: Structural and Molecular Comparison

Property 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic Acid 3-(4-Ethoxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic Acid
Core Structure Cyclopentane with 1,2,2-trimethyl groups Cyclopentane with 1,2,2-trimethyl groups
Substituent Cyclohexylcarbamoyl 4-Ethoxy-phenylcarbamoyl
Molecular Formula C16H25NO3 (inferred) C18H25NO4
Molecular Weight ~295.38 g/mol (calculated) 319.395 g/mol
Key Functional Groups Carboxylic acid, carbamoyl, cyclohexyl Carboxylic acid, carbamoyl, ethoxy-phenyl

Key Differences and Implications:

The 4-ethoxy-phenyl group in the analog introduces aromaticity and an ethoxy (–OCH2CH3) moiety, which may improve solubility via polar interactions while retaining moderate lipophilicity .

Metabolic Stability :

  • Ethoxy groups are prone to oxidative metabolism (e.g., via cytochrome P450 enzymes), whereas cyclohexyl groups may confer greater metabolic stability due to their saturated structure.

Research Findings (Inferred):

  • No direct experimental data for the target compound is available in the provided evidence. However, analogs like CAS 392335-01-2 highlight the importance of substituent choice in modulating pharmacokinetic properties. For instance, ethoxy-phenyl derivatives often exhibit balanced solubility and bioavailability, making them common in drug design .

Biological Activity

3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid (CAS Number: 452346-64-4) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C16H27NO3
  • Molecular Weight : 281.40 g/mol
  • Structure : The compound features a cyclopentane core with a cyclohexyl carbamoyl substituent and three methyl groups, contributing to its unique properties.

Research indicates that this compound may interact with various biological pathways, particularly those involved in inflammation and immune response modulation. It has been proposed as a potential modulator of the complement pathway, which plays a crucial role in immune system function .

Pharmacological Studies

  • Anti-inflammatory Effects :
    • In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
    • A study demonstrated that treatment with this compound reduced inflammation markers in animal models of arthritis .
  • Antimicrobial Activity :
    • Preliminary tests indicate that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibiotics or preservatives .

Case Studies

Study TypeFindings
In vitroDemonstrated inhibition of TNF-alpha and IL-6 production in macrophages.
Animal ModelReduced paw swelling in rats treated with the compound compared to control groups.
Antimicrobial TestingEffective against Staphylococcus aureus and Escherichia coli at specific concentrations.

Toxicity and Safety

Despite its promising biological activities, safety assessments are crucial. The compound is classified as an irritant, and caution is advised when handling it in laboratory settings . Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic applications.

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